1-Cyclobutyl-3-methylazetidine-3-carbohydrazide
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Description
1-Cyclobutyl-3-methylazetidine-3-carbohydrazide is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.255. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-Cyclobutyl-3-methylazetidine-3-carbohydrazide is a compound that falls within the broader category of azetidines and carbohydrazides, which are significant in the synthesis and application of various chemical reactions. For instance, the cycloaddition of azides to alkynes, a pivotal synthetic route to 1H-[1,2,3]-triazoles, demonstrates the utility of related structures in producing diversely substituted triazoles in peptide backbones or side chains under copper(I)-catalyzed conditions (Tornøe, Christensen, & Meldal, 2002). Similarly, azetidines like this compound, through cyclization processes, can yield various functional derivatives, underscoring their versatility in organic synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).
Antimicrobial and Antimycobacterial Activities
Compounds structurally related to this compound have shown potential in antimicrobial and antimycobacterial applications. A study synthesizing novel thiourea compounds, including structures incorporating the cyclobutyl motif, reported high activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in treating resistant bacterial infections (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007). This suggests that derivatives of this compound could be explored for their antimycobacterial properties.
Antiviral Research
In antiviral research, cyclobutyl-containing compounds have demonstrated efficacy against human immunodeficiency virus (HIV) in vitro. For example, carbocyclic oxetanocin analogs with cyclobutyl groups were found to protect CD4+ cells against HIV-1 infectivity and suppress proviral DNA synthesis, indicating their potential as antiretroviral agents (Hayashi, Norbeck, Rosenbrook, Fine, Matsukura, Plattner, Broder, & Mitsuya, 1990). This points towards the utility of cyclobutyl and azetidine frameworks in developing novel antiviral compounds.
Drug Discovery and Molecular Building Blocks
The 3-((hetera)cyclobutyl)azetidine motif serves as an advanced building block for drug discovery, offering a stretched analogue of piperidine, piperazine, and morpholine. These structures are designed for lead optimization programs, showcasing their significance in medicinal chemistry for enhancing drug properties (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019). This highlights the potential of incorporating this compound derivatives in drug development efforts.
Properties
IUPAC Name |
1-cyclobutyl-3-methylazetidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-9(8(13)11-10)5-12(6-9)7-3-2-4-7/h7H,2-6,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICURFGQULAWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCC2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.